molecular formula C26H27N3O3S B2619147 4-butoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide CAS No. 922603-32-5

4-butoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide

カタログ番号: B2619147
CAS番号: 922603-32-5
分子量: 461.58
InChIキー: GBKXTCFMPMJOKC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-butoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide is a useful research compound. Its molecular formula is C26H27N3O3S and its molecular weight is 461.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 4-butoxy-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide is a novel chemical entity that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and receptor modulation. This article aims to provide a comprehensive overview of its biological activity, supported by relevant studies, case reports, and data tables.

Chemical Structure and Properties

The compound can be characterized by its complex structure, which includes:

  • A butoxy group
  • A methoxy group attached to a 7-methylbenzo[d]thiazole moiety
  • A pyridin-3-ylmethyl substituent
  • A benzamide core

This structural diversity is believed to contribute to its biological activity.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC₃₇H₃₃N₃O₁₃S
Molecular Weight791.80 g/mol

Anticancer Properties

Research indicates that compounds related to the benzothiazole family exhibit significant anticancer properties, primarily through their interaction with tubulin. For instance, studies on related compounds have demonstrated their capability to inhibit tubulin polymerization, leading to cell cycle arrest in the G(2)/M phase and subsequent apoptosis in cancer cells .

The mechanism involves binding to the colchicine site on tubulin, disrupting microtubule dynamics essential for mitosis. This action is particularly relevant for overcoming multidrug resistance (MDR) in cancer therapy. The ability of these compounds to effectively target both parental and MDR-overexpressing cells suggests a promising therapeutic profile .

Receptor Modulation

In addition to anticancer effects, the compound may also act as a positive allosteric modulator of muscarinic receptors. Specifically, related compounds have shown selective activity at the M4 receptor subtype, indicating potential applications in neuropharmacology .

In Vivo Studies

In vivo studies have demonstrated that certain derivatives exhibit notable antitumor efficacy in xenograft models. For example, treatments with SMART compounds resulted in tumor growth inhibition percentages ranging from 4% to 30% compared to control groups .

Study 1: Efficacy Against Prostate Cancer

A study investigating the efficacy of SMART compounds in prostate cancer models revealed that treatment with these compounds led to significant tumor size reduction without notable neurotoxicity, underscoring their potential as safer alternatives to traditional chemotherapeutics .

Study 2: Muscarinic Receptor Modulation

Another study focused on the modulation of muscarinic receptors highlighted that ML293 (a related compound) exhibited an EC50 of 1.3 μM at the human M4 receptor, demonstrating its potential for neurological applications .

Summary of Biological Activities

Activity TypeObserved EffectReference
Anticancer ActivityInhibition of tubulin polymerization
Cell Cycle ArrestG(2)/M phase arrest
Apoptosis InductionYes
Muscarinic ModulationEC50 = 1.3 μM at M4 receptor

特性

IUPAC Name

4-butoxy-N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O3S/c1-4-5-15-32-21-11-9-20(10-12-21)25(30)29(17-19-7-6-14-27-16-19)26-28-23-22(31-3)13-8-18(2)24(23)33-26/h6-14,16H,4-5,15,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBKXTCFMPMJOKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)N(CC2=CN=CC=C2)C3=NC4=C(C=CC(=C4S3)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。